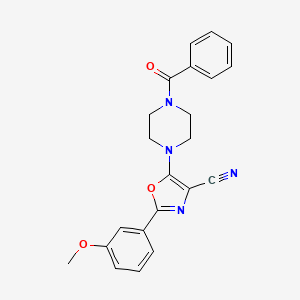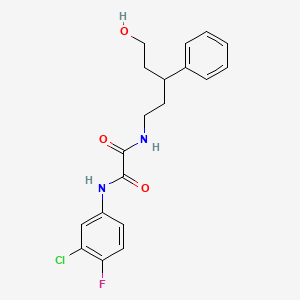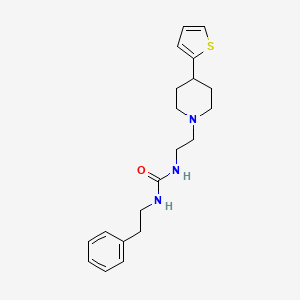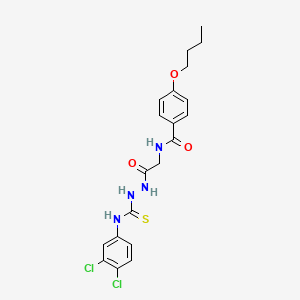![molecular formula C15H16N6O B2638238 {2-[(2-Methoxyethyl)amino]pteridin-4-yl}phenylamine CAS No. 946298-72-2](/img/structure/B2638238.png)
{2-[(2-Methoxyethyl)amino]pteridin-4-yl}phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(2-Methoxyethyl)amino]pteridin-4-yl}phenylamine, also known as MPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPA is a derivative of pteridine and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Pteridine derivatives, including those related to "{2-[(2-Methoxyethyl)amino]pteridin-4-yl}phenylamine," have been a focal point in synthetic chemistry due to their complex structure and potential biological activities. Research efforts such as those by Neilsen et al. (1987) have developed unequivocal synthesis methods for pteridine derivatives, contributing significantly to immunological testing and the exploration of new compounds with potential pharmacological applications (Neilsen, Broadbent, & Hennen, 1987). Similarly, the work by Śladowska et al. (1986) on the alkylamination of pteridines showcases the chemical versatility and reactivity of these compounds, expanding the toolkit for synthesizing novel pteridine-based molecules (Śladowska, Veldhuizen, & Plas, 1986).
Biochemical and Biophysical Research
Pteridine derivatives exhibit a wide range of biochemical functionalities, serving as cofactors in enzymatic reactions crucial for metabolic pathways. The study by Williams and Ayling (1973) on the mass spectral analysis of substituted pteridines and their analogs provides essential insights into the structural and functional roles of these compounds in biological systems (Williams & Ayling, 1973). Further, the research on pyrimidines as cofactors for phenylalanine hydroxylase by Bailey and Ayling (1978) highlights the potential of pteridine analogs in modulating the activity of key enzymes involved in amino acid metabolism (Bailey & Ayling, 1978).
Applications in Drug Discovery and Development
The exploration of pteridine derivatives in drug discovery has led to significant findings regarding their pharmacological properties and mechanisms of action. For instance, the metabolic fate of the pteridine diuretic, Wy-5256, was elucidated through studies by Sisenwine and Walkenstein (1969), offering valuable information on the absorption, transformation, and excretion pathways of pteridine-based drugs in various animal models (Sisenwine & Walkenstein, 1969).
Propiedades
IUPAC Name |
2-N-(2-methoxyethyl)-4-N-phenylpteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-22-10-9-18-15-20-13-12(16-7-8-17-13)14(21-15)19-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHQQQAJFHIGJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC2=NC=CN=C2C(=N1)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2638155.png)


![2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2638160.png)
![ethyl 4-[(2-cyanoethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2638161.png)

![5-methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2638164.png)
![N-[(6-chloropyridazin-3-yl)methyl]-1-(2-methoxyphenyl)piperidin-4-amine](/img/structure/B2638167.png)

![2-(Chloromethyl)-1,4,8-trioxaspiro[4.5]decane](/img/structure/B2638173.png)
![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine](/img/structure/B2638175.png)

![2-(4-Fluorophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2638177.png)
![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B2638178.png)